tert-butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
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Overview
Description
Tert-butyl 1-(aminomethyl)-3-azabicyclo[410]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group, an aminomethyl group, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves the reaction of a bicyclic precursor with tert-butyl chloroformate and an amine source. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Tert-butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Tert-butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate
- Tert-butyl 1,6-dimethyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate
- Methyl 2-methyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate
Uniqueness
Tert-butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to its specific bicyclic structure and the presence of the tert-butyl group, which imparts distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry .
Properties
CAS No. |
1334499-04-5 |
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Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-9-6-12(9,7-13)8-14/h9H,4-8,13H2,1-3H3 |
InChI Key |
UOJGCKCHNCCMSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC2(C1)CN |
Origin of Product |
United States |
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